molecular formula C12H14ClNO3 B1589722 (R)-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate CAS No. 810670-03-2

(R)-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate

Cat. No. B1589722
M. Wt: 255.7 g/mol
InChI Key: NRUURHSPHDCNCD-LLVKDONJSA-N
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Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in industry or research.



Synthesis Analysis

This would involve a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used. The yield and purity of the product would also be discussed.



Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reactants, products, and conditions of the reaction. The mechanism of the reaction may also be studied.



Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s melting point, boiling point, solubility, and reactivity. Spectroscopic data, such as IR, NMR, and UV/Vis spectra, may also be analyzed.


Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards. The compound’s Material Safety Data Sheet (MSDS) would provide a lot of this information.


Future Directions

This would involve a discussion of potential future research directions, such as new reactions the compound could be used in, potential applications of the compound, or modifications that could be made to the compound to enhance its properties or reduce its hazards.


I hope this general outline is helpful. For a more detailed analysis, you may want to consult a chemistry textbook or review article, or speak with a chemist or chemical engineer. They would be able to provide more specific information based on the exact nature of the compound and the context in which it is being used or studied.


properties

IUPAC Name

methyl (3R)-3-acetamido-3-(4-chlorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-8(15)14-11(7-12(16)17-2)9-3-5-10(13)6-4-9/h3-6,11H,7H2,1-2H3,(H,14,15)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUURHSPHDCNCD-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC(=O)OC)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460245
Record name AG-H-25807
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate

CAS RN

810670-03-2
Record name AG-H-25807
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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